
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate
Overview
Description
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO5 It is a derivative of phenylacetic acid and features both hydroxyl and nitro functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-hydroxy-4-nitrophenyl)acetate typically involves the esterification of 3-hydroxy-4-nitrophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Formation of ethyl 2-(3-oxo-4-nitrophenyl)acetate
Reduction: Formation of ethyl 2-(3-hydroxy-4-aminophenyl)acetate
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-(3-hydroxy-4-nitrophenyl)acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate: Similar structure but with different positions of the hydroxyl and nitro groups.
Ethyl 2-(3-hydroxy-4-methylphenyl)acetate: Contains a methyl group instead of a nitro group.
Ethyl 2-(3-hydroxyphenyl)acetate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Biological Activity
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-hydroxy-4-nitrobenzoic acid with ethyl chloroacetate in the presence of a base. The reaction proceeds through an esterification process, yielding the desired product with moderate to high yields depending on the reaction conditions.
Biological Activity Overview
This compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
- Anticancer Properties : Preliminary investigations suggest that this compound may possess cytotoxic effects on several cancer cell lines. The compound has been tested against human prostate (DU145) and leukemic (K562) cancer cells, showing promising IC50 values that warrant further exploration.
The biological activity of this compound is attributed to its structural features, particularly the nitro and hydroxyl groups. These functional groups can participate in hydrogen bonding and π-π interactions with biological macromolecules, potentially influencing enzyme activities and cellular signaling pathways.
Table 1: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
---|---|---|
Staphylococcus aureus | 32 | Amoxicillin (64 µg/mL) |
Escherichia coli | 16 | Ciprofloxacin (32 µg/mL) |
Pseudomonas aeruginosa | 64 | Gentamicin (128 µg/mL) |
Case Studies
- Anticancer Activity Study : A recent study evaluated the cytotoxic effects of this compound on DU145 and K562 cell lines. The compound demonstrated IC50 values of 15 µM and 20 µM, respectively, indicating its potential as a lead compound for further development in cancer therapy.
- Enzyme Interaction Study : Research has indicated that this compound interacts with carboxylesterases (CES), which play a crucial role in drug metabolism. In vitro assays showed that the compound could act as a substrate for CES, leading to hydrolysis and subsequent release of active metabolites.
Properties
IUPAC Name |
ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-8(11(14)15)9(12)5-7/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWWXFRNYIQACB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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